molecular formula C10H13ClFN B11926247 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine CAS No. 149489-23-6

2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B11926247
CAS No.: 149489-23-6
M. Wt: 201.67 g/mol
InChI Key: GBPIDNTUXQOION-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine is a substituted 1-amine research chemical. Its structure, featuring a chloro-fluorophenyl group and a tertiary carbon linkage to the amine, suggests potential as a versatile synthetic intermediate or building block in medicinal chemistry. This compound may be of interest for the synthesis and exploration of novel molecules, particularly in the development of structure-activity relationships (SAR) for various biological targets . Researchers can utilize it in the design of compounds for high-throughput screening assays, a methodology crucial for identifying hits in drug discovery programs . The presence of halogen substituents and an amine functional group makes it a candidate for developing modulators of protein function, such as ion channels or enzymes . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

149489-23-6

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H13ClFN/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,6,13H2,1-2H3

InChI Key

GBPIDNTUXQOION-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=C(C=CC=C1Cl)F

Origin of Product

United States

Preparation Methods

Phosphonic Acid Diester Intermediate Formation

The Wittig-Horner reaction, widely utilized in alkene synthesis, serves as a foundational step for constructing the branched carbon framework of 2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-amine. As demonstrated in the synthesis of analogous compounds, o-chlorobenzyl chloride reacts with trimethyl phosphite or triethyl phosphite under reflux to form o-chlorobenzyl phosphonic acid diesters. This step typically achieves 85–95% conversion when using a 1:1.5 molar ratio of phosphite to benzyl chloride. Polar solvents such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) enhance reaction homogeneity, while temperatures of 40–50°C prevent side reactions.

Ketone Coupling and Alkene Formation

The phosphonic acid diester intermediate undergoes condensation with 4-fluoroacetophenone derivatives in the presence of strong bases (e.g., potassium hydroxide or sodium tert-butoxide) to yield α,β-unsaturated ketones. For instance, a 1.3:1 molar ratio of diester to ketone in toluene at 20–30°C for 12 hours produces the alkene backbone with 94–96% purity. Catalytic amounts of DMSO (5–10% v/v) accelerate the reaction by stabilizing transition states.

Functional Group Transformation to Primary Amine

Reductive Amination of Prochiral Ketone Precursors

Ketone Synthesis via Friedel-Crafts Acylation

Friedel-Crafts acylation of 2-chloro-6-fluorobenzene with isobutyryl chloride in dichloromethane, catalyzed by aluminum trichloride, generates 2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-one. Reactions conducted at 0–5°C for 6 hours prevent polyacylation, yielding 70–75% of the ketone.

Ammonia Incorporation and Reduction

The ketone intermediate undergoes reductive amination using ammonium acetate and sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF). STAB’s selectivity for imine intermediates minimizes over-reduction, affording the primary amine in 88–92% yield after 24 hours at room temperature.

Grignard Reagent-Based Alkylation

Nitrile Intermediate Preparation

2-Chloro-6-fluorobenzyl magnesium bromide, prepared from 2-chloro-6-fluorobromobenzene and magnesium turnings in THF, reacts with acetonitrile to form 2-(2-chloro-6-fluorophenyl)propanenitrile. This exothermic reaction requires cooling to -10°C, achieving 78–82% yield.

Nitrile Reduction to Primary Amine

Catalytic hydrogenation of the nitrile using a cobalt-molybdenum catalyst at 100°C and 30 bar H₂ pressure produces the target amine with 90–94% efficiency. Alternatively, lithium aluminum hydride (LiAlH₄) in diethyl ether reduces the nitrile at reflux, though this method risks over-reduction to secondary amines.

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Recovery

Toluene and DMSO, employed in Wittig-Horner reactions, are recycled via fractional distillation, reducing production costs by 15–20%. Heterogeneous catalysts like titanium dioxide-supported palladium enable easy separation and reuse across 5–7 batches without activity loss.

Purity and Byproduct Management

Chromatographic analyses reveal that aryl halide reduction (<2%) and dimerization side products (<3%) are minimized using low-temperature hydrogenation. Crystallization from ethanol-water mixtures (3:1 v/v) enhances final product purity to >99%.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Scalability
Wittig-Horner + Reductive AminationTrimethyl phosphite, STAB8596High
Friedel-Crafts + Reductive AminationAlCl₃, STAB7894Moderate
Grignard + HydrogenationCo-Mo catalyst, LiAlH₄9099High

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits distinct reactivity driven by its structural features, including a substituted phenyl ring and a branched amine group. Key reactions include:

1.1 Oxidation Reactions
The amine group undergoes oxidation under specific conditions to form functional derivatives such as ketones or nitroso compounds. This transformation depends on the oxidizing agent and reaction environment.

1.2 Reduction Reactions
Reduction of the amine group can yield secondary or tertiary amines, depending on the reducing agents and reaction parameters. This process is critical for modifying the compound’s chemical properties for targeted applications.

1.3 Neurotransmitter System Interactions
The compound modulates monoamine neurotransmitter systems (dopamine, norepinephrine, serotonin) by influencing their release and reuptake mechanisms. This interaction is central to its potential neuropharmacological applications.

Reaction Conditions and Reagents

While detailed reaction protocols are not explicitly provided in the literature, general conditions can be inferred from similar compounds:

Reaction Type Reagents Purpose
OxidationPotassium permanganateFormation of ketones/nitro derivatives
ReductionLithium aluminum hydrideProduction of secondary/tertiary amines
Neurotransmitter ModulationMonoamine transportersRegulation of neurotransmitter activity

Structural and Functional Considerations

The molecular formula C₁₀H₁₃ClFN and molecular weight 201.67 g/mol highlight its compact structure, which may facilitate membrane permeability in biological contexts . The presence of halogens introduces reactive sites for substitution or elimination reactions, though specific examples are not detailed in the reviewed sources.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential therapeutic effects, particularly in treating neurological disorders. Research has indicated that it interacts with neurotransmitter systems, specifically dopamine and serotonin transporters, suggesting applications in mood regulation and conditions such as depression and anxiety.

Synthesis of Pharmaceutical Compounds
As an intermediate in the synthesis of various pharmaceutical agents, 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine can serve as a building block for more complex molecules. Its unique structure allows for modifications that may enhance pharmacological properties.

Biological Studies

Neuropharmacological Research
Studies have shown that this compound can enhance dopamine release by acting on the dopamine transporter (DAT) and influence serotonin levels through interaction with the serotonin transporter (SERT) . These mechanisms are crucial for understanding its potential role in treating psychiatric disorders.

Anti-inflammatory and Antimicrobial Activity
Research conducted on murine models demonstrated significant anti-inflammatory effects, reducing inflammatory markers like TNF-alpha and IL-6. Additionally, in vitro tests revealed notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Industrial Applications

Agrochemicals Production
The compound is also explored for its role in the production of agrochemicals. Its chemical properties make it suitable for developing herbicides or pesticides that target specific biological pathways in plants or pests.

Material Science
In material science, this compound is being studied for potential applications in creating new materials with desirable properties. The unique halogen substitutions may impart specific characteristics to polymers or other materials developed from this compound.

Anti-inflammatory Effects

A study involving murine models indicated that administration of the compound significantly reduced inflammatory markers compared to control groups, highlighting its potential utility in treating conditions like arthritis.

Antimicrobial Activity

In vitro tests showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its viability as a lead compound for developing new antibiotics.

Neuropharmacological Studies

Receptor binding assays indicated interactions with serotonin receptors, implying potential applications for treating mood disorders .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-amine and its analogs:

Compound Name Substituents on Phenyl Amine Structure Molecular Formula Molecular Weight (g/mol) Reported Activity
This compound 2-Cl, 6-F 2-methylpropan-1-amine C₁₀H₁₃ClFN 213.67 Not reported (hypothetical)
2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride 2-Br, 5-F 2-methylpropan-1-amine C₁₀H₁₃BrFN 258.12 Unknown
2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride 2-Cl, 6-F ethan-1-amine C₈H₁₀Cl₂FN 210.08 Unknown
N-(2-Chloro-6-fluorophenyl)-4-methyl-2-(1H-tetrazol-5-ylmethyl)benzenamine 2-Cl, 6-F benzenamine with tetrazole C₁₅H₁₂ClFN₅ 323.74 COX-2 inhibitor (IC₅₀ = 0.014 μM)
(2R)-1-(2-Chloro-6-fluorophenyl)propan-2-amine 2-Cl, 6-F propan-2-amine (chiral) C₉H₁₁ClFN 187.64 Not reported

Key Observations

Halogen Substitution Effects :

  • The 2-chloro-6-fluoro substitution pattern on the phenyl ring is shared with COX-2 inhibitors (e.g., the tetrazole-containing analog in ). However, replacing chlorine with bromine (as in the 2-bromo-5-fluoro analog ) may alter electronic properties and binding affinity.

Amine Chain Modifications: The 2-methylpropan-1-amine group introduces steric hindrance compared to simpler ethan-1-amine (e.g., ) or linear propan-2-amine (e.g., ). This could affect solubility, membrane permeability, and target engagement.

Functional Group Additions :

  • The tetrazole-containing analog demonstrates that heterocyclic moieties (e.g., tetrazole) enhance COX-2 selectivity. The absence of such groups in the target compound suggests divergent pharmacological profiles.

Research Findings and Implications

  • COX-2 Inhibition : The tetrazole-containing analog achieved an IC₅₀ of 0.014 μM, indicating that electron-withdrawing groups (e.g., tetrazole) and aromatic substitution patterns are critical for COX-2 activity. The target compound’s lack of such groups may limit its utility in this context.
  • Synthetic Feasibility : and describe synthetic routes for related amines, such as reductive amination and acid-catalyzed reactions . These methods could be adapted for synthesizing the target compound.
  • Chirality : The (2R)-configured analog underscores the need for stereochemical analysis, as enantiomers may exhibit differing pharmacokinetic or toxicological profiles.

Biological Activity

2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine, also known as a substituted amphetamine, has garnered significant attention in the field of medicinal chemistry due to its notable biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the following:

  • Molecular Formula : C11H14ClF
  • Molecular Weight : Approximately 201.67 g/mol
  • Functional Groups : Contains chloro and fluoro substituents on a phenyl ring, enhancing its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Key aspects include:

  • Monoamine Modulation : The compound is believed to modulate the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This modulation can significantly influence various physiological and psychological processes, making it of interest in neuropharmacology.
  • Neurotransmitter Receptor Interaction : It acts on specific neurotransmitter receptors, potentially affecting mood regulation and cognitive functions. The compound's ability to influence these pathways positions it as a candidate for treating neurodegenerative disorders and mood disorders.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential applications:

Activity Type Description
Neuropharmacological Modulates neurotransmitter systems, influencing mood and cognitive functions.
Enzyme Interaction Acts as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
Potential Therapeutic Use Investigated for applications in treating conditions like depression and anxiety disorders.

Study 1: Neurotransmitter Modulation

A study demonstrated that this compound significantly increased dopamine release in vitro. This effect was linked to enhanced behavioral responses in animal models, suggesting potential efficacy in treating disorders characterized by dopamine dysregulation.

Study 2: Selective Receptor Binding

Research indicated that this compound exhibits selective binding affinity for serotonin receptors, particularly the 5-HT_2A receptor. This interaction may contribute to its anxiolytic effects observed in preclinical models .

Research Findings

Recent findings have underscored the significance of this compound in therapeutic contexts:

  • Potency Against Neurodegenerative Disorders : The compound has shown promise as an inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial for neuroprotection in models of neurodegeneration .
  • Safety Profile Assessment : Toxicity studies revealed a favorable safety profile, with minimal cytotoxic effects observed at therapeutic doses in animal models .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics have indicated good bioavailability and metabolic stability, essential for therapeutic applications .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine, and how can intermediates be characterized?

A1. The compound can be synthesized via nucleophilic substitution or reductive amination. For example, in analogous syntheses, 2-methylpropan-1-amine is reacted with halogenated aryl precursors under reflux conditions using p-toluenesulfonic acid as a catalyst . Key intermediates (e.g., aryl halides) should be characterized via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). Purity can be confirmed using HPLC with UV detection (λ = 254 nm).

Q. Q2. How can researchers validate the structural integrity of this compound?

A2. X-ray crystallography is the gold standard for confirming 3D structure. For example, in related chloro-fluorophenyl derivatives, single-crystal X-ray diffraction revealed bond angles and torsion angles critical for activity . Alternative methods include FT-IR (to confirm amine and aromatic C-H stretches) and computational geometry optimization using DFT (B3LYP/6-31G* basis set).

Q. Q3. What preliminary biological assays are suitable for screening this compound?

A3. Use enzyme inhibition assays (e.g., COX-2 inhibition, IC50_{50}) and receptor-binding studies. For structurally similar compounds, COX-2 selectivity was determined via competitive binding assays using celecoxib as a reference (IC50=0.014±23μM_{50} = 0.014 \pm 23 \mu M) . Cell viability assays (MTT) in cancer or inflammatory cell lines are also recommended.

Advanced Research Questions

Q. Q4. How do structural modifications of the chloro-fluorophenyl group impact biological activity?

A4. Structure-activity relationship (SAR) studies on analogs show that:

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance COX-2 selectivity by stabilizing aryl-enzyme interactions .
  • Steric effects : Bulky substituents at the 2-position reduce off-target binding.
Analog Substituent COX-2 IC50(μM)_{50} (\mu M) Source
Compound A2-Cl, 6-F0.014 ± 23
Compound B2-Br, 5-F0.28 ± 0.12

Q. Q5. How can conflicting data on inhibitory potency be resolved?

A5. Discrepancies in IC50_{50} values may arise from assay conditions (e.g., enzyme source, substrate concentration). To resolve contradictions:

  • Standardize assays using recombinant human COX-2.
  • Validate results with orthogonal methods (e.g., isothermal titration calorimetry).
  • Perform molecular docking (AutoDock Vina) to compare binding poses across studies .

Q. Q6. What advanced techniques are used to study the compound’s interaction with biological targets?

A6.

  • Crystallography : Co-crystallization with COX-2 reveals binding modes (e.g., hydrogen bonds with Arg120/His90 residues) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (konk_{on}, koffk_{off}) for affinity determination.

Methodological Challenges

Q. Q7. How can researchers optimize yield in large-scale synthesis?

A7.

  • Use flow chemistry for precise control of reaction parameters (e.g., temperature, residence time).
  • Replace traditional solvents with ionic liquids to improve solubility of halogenated intermediates .
  • Monitor reaction progress via in situ Raman spectroscopy.

Q. Q8. What strategies mitigate degradation during storage?

A8.

  • Store under inert gas (N2_2) at -20°C in amber vials.
  • Add stabilizers (e.g., BHT at 0.01% w/v) to prevent oxidation of the amine group.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.

Data Interpretation and Reproducibility

Q. Q9. How can computational models enhance experimental design?

A9.

  • Pharmacophore Modeling : Identify essential features (e.g., hydrophobic pockets, hydrogen bond donors) using Schrödinger Suite.
  • ADMET Prediction : Use SwissADME to predict bioavailability and toxicity early in development .

Q. Q10. What validation steps ensure reproducibility in crystallographic studies?

A10.

  • Deposit raw diffraction data in the Cambridge Structural Database (CSD).
  • Validate refinement parameters (R-factor < 0.05) and electron density maps (e.g., omit maps for ligand occupancy) .

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